molecular formula C11H18ClNO3 B3942420 5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester

5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester

Cat. No.: B3942420
M. Wt: 247.72 g/mol
InChI Key: OTYZBYXMUWLJJB-UHFFFAOYSA-N
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Description

5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester is an organic compound with a furan ring substituted at the 2-position with a carboxylic acid methyl ester and at the 5-position with a sec-butylamino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylic Acid Methyl Ester Group: This can be achieved by esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst such as sulfuric acid.

    Substitution with Sec-butylamino-methyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential as a drug candidate for various therapeutic areas.

    Industry: Use in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its sec-butylamino-methyl group provides steric and electronic effects that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3;/h5-6,8,12H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYZBYXMUWLJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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